molecular formula C12H11NO3 B2872636 (2S)-2-Quinolin-3-yloxypropanoic acid CAS No. 1867292-03-2

(2S)-2-Quinolin-3-yloxypropanoic acid

Cat. No. B2872636
CAS RN: 1867292-03-2
M. Wt: 217.224
InChI Key: IWHOOOVWOHGVPM-QMMMGPOBSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

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Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve reactions with acids or bases, redox reactions, or reactions with various reagents .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, or mass spectrometry might be used .

Scientific Research Applications

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a related compound, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids. Discrimination of isomers was detected by NMR or fluorescence spectroscopy, demonstrating applications in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).

Fluorescence for Zinc Sensing

Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensitive and reversible biological zinc (Zn(II)) detection. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, offering improved specificity for Zn(II) over other metals (Nolan et al., 2005).

Metal Coordination and Gas Sensing

(E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid was synthesized and used to create metal complexes and coordination polymers with cobalt, copper, and zinc. These compounds, particularly compound 3, exhibit strong fluorescence emission and have been explored for gas sensing properties (Rad et al., 2016).

Allosteric HIV-1 Integrase Inhibitors

2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, and cooperatively inhibit HIV-1 replication, presenting a new approach to antiretroviral therapy (Kessl et al., 2012).

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth. Chemical modifications of lead compounds yielded highly potent antitubercular agents, active against drug-resistant strains and devoid of apparent toxicity to Vero and HaCat cells. This class of compounds may provide drug alternatives for tuberculosis treatment (Pissinate et al., 2016).

Cadmium and Zinc Ion Discrimination

A fluorescent sensor based on a quinoline platform was synthesized for distinguishing cadmium from zinc ions. The sensor exhibits high selectivity and sensitive fluorescence enhancement to Cd(2+) and can differentiate Cd(2+) from Zn(2+) via distinct sensing mechanisms (Zhou et al., 2012).

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity information, flammability, reactivity, and any necessary safety precautions .

properties

IUPAC Name

(2S)-2-quinolin-3-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHOOOVWOHGVPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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